Introduction: A Versatile Aldehyde for Synthetic Chemistry
Introduction: A Versatile Aldehyde for Synthetic Chemistry
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) Prepared by: Gemini, Senior Application Scientist
1-Methyl-1H-pyrazole-4-carbaldehyde (CAS No. 25016-11-9) is a heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis.[1] Its pyrazole core, substituted with a reactive aldehyde group, makes it a valuable intermediate for constructing more complex molecular architectures. This guide provides an in-depth overview of its physicochemical properties and essential safety data to support its effective and safe use by researchers, scientists, and drug development professionals in a laboratory setting.[1][2] The compound's utility is particularly noted in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and in the formulation of advanced agrochemicals.[1]
Note on Chemical Identification: While the topic query referenced CAS 121866-33-9, the authoritative and consistently cited identifier for 1-Methyl-1H-pyrazole-4-carbaldehyde in major chemical databases and supplier safety data sheets is CAS 25016-11-9 .[3][4][5] This guide will proceed using the correct and verified CAS number.
Section 1: Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research. They dictate the conditions required for storage, handling, and reaction setup. For instance, the low melting point of this compound indicates that it may be found as either a solid or liquid at or near ambient laboratory temperatures, a critical consideration for accurate measurement and dispensing.
Key Property Data
The essential physicochemical data for 1-Methyl-1H-pyrazole-4-carbaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 25016-11-9 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O | [1][5][6] |
| Molecular Weight | 110.11 g/mol | [3][5] |
| Appearance | Colorless to yellow solid; Low melting solid | [1][6] |
| Melting Point | 29-34 °C | [1] |
| Purity | ≥96-99% (by GC) | [1][6] |
| IUPAC Name | 1-methylpyrazole-4-carbaldehyde | [5] |
| Synonyms | 1-Methyl-1H-pyrazole-4-carboxaldehyde | [3][4] |
Structural and Molecular Information
The reactivity and function of this molecule are derived from its structure: a five-membered pyrazole ring, which is aromatic, with a methyl group on one nitrogen atom and an aldehyde group at the 4-position. The aldehyde group is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductive aminations, making it a versatile synthetic intermediate.[1]
Section 2: Comprehensive Safety & Handling Protocol
A thorough understanding of a chemical's hazards is paramount for ensuring laboratory safety. 1-Methyl-1H-pyrazole-4-carbaldehyde is classified as a hazardous substance and requires careful handling to mitigate risks.[4][5]
GHS Hazard Classification and Statements
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound, aggregated from multiple safety data sheets, are as follows.[5]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 1 / 2A | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
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Corrosion (for eye damage)
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Exclamation Mark (for skin/respiratory irritation and skin sensitization)
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. The following workflow outlines the necessary steps for safely handling this chemical.
Caption: Workflow for Safe Handling of 1-Methyl-1H-pyrazole-4-carbaldehyde.
Key PPE Requirements:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[4][7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat.[7] Contaminated work clothing should not be allowed out of the workplace.[4]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, respiratory protection should be worn.[8] All handling should ideally occur in a well-ventilated area or fume hood.[8]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
-
If Swallowed: Rinse mouth and seek medical attention if feeling unwell.[9]
Storage and Stability
Proper storage is essential to maintain the integrity and purity of the compound.
-
Conditions: Store in a dry, cool, and well-ventilated place.[3][8] Some suppliers recommend storage at 0-8 °C.[1]
-
Incompatibilities: The compound is noted as being air-sensitive; therefore, handling and storing under an inert gas like nitrogen or argon is recommended to prevent degradation.[3]
-
Security: Store locked up.[4]
Section 3: Illustrative Experimental Protocol
To bridge the gap between data and application, this section provides a standard, self-validating protocol for preparing a stock solution, a common first step in many research applications.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
Objective: To accurately prepare a 100 mM stock solution for use in biological assays or chemical reactions.
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for polar organic compounds used in drug discovery due to its high solubilizing capacity and miscibility with aqueous media. Preparing a concentrated stock allows for accurate, serial dilutions into experimental assays.
Methodology:
-
Pre-Calculation:
-
Objective: Determine the mass of 1-Methyl-1H-pyrazole-4-carbaldehyde (MW: 110.11 g/mol ) needed to prepare 10 mL of a 100 mM stock solution.
-
Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 110.11 g/mol = 0.11011 g = 110.1 mg
-
-
-
Material Preparation:
-
Allow the container of 1-Methyl-1H-pyrazole-4-carbaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use an analytical balance to accurately weigh 110.1 mg of the compound into a clean, dry 15 mL conical tube or a suitable volumetric flask. Causality Note: Using a volumetric flask provides higher accuracy for the final volume.
-
-
Solubilization:
-
Add approximately 8 mL of anhydrous DMSO to the vessel containing the compound.
-
Vortex or sonicate the mixture until all solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain. Trustworthiness Check: A clear, homogenous solution is a key validation step for complete solubilization.
-
-
Final Volume Adjustment:
-
Carefully add DMSO to the solution until the final volume reaches exactly 10.0 mL. If using a volumetric flask, the bottom of the meniscus should align with the calibration mark.
-
Cap and invert the vessel several times to ensure the final solution is homogenous.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C under nitrogen for long-term stability.[2]
-
Conclusion
1-Methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest with broad applications in chemical synthesis. Its utility is matched by a clear set of handling hazards, including causing serious eye damage, skin irritation, and potential for allergic reactions. By adhering to the safety protocols outlined in this guide—utilizing proper engineering controls, wearing appropriate PPE, and following established handling procedures—researchers can safely harness the synthetic potential of this valuable molecule.
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